molecular formula C22H17FN2O2S B14986088 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide

Cat. No.: B14986088
M. Wt: 392.4 g/mol
InChI Key: DQWFPIBMWPUQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide typically involves the following steps :

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Substitution Reactions: The benzothiazole core is then subjected to substitution reactions to introduce the phenyl and fluorophenoxy groups.

    Amidation: The final step involves the amidation reaction where the substituted benzothiazole is reacted with propanoyl chloride to form the desired compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide has been studied for various scientific research applications, including :

    Medicinal Chemistry: The compound has shown potential as an antibacterial and anticancer agent. It has been evaluated for its activity against various bacterial strains and cancer cell lines.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.

    Industrial Applications: The compound is also explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to its antibacterial and anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide can be compared with other benzothiazole derivatives, such as :

    N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds also exhibit antibacterial activity and have similar structural features.

    Benzothiazole-based Antitubercular Compounds: These compounds are studied for their activity against Mycobacterium tuberculosis and have different substituents on the benzothiazole core.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenoxy group, which may contribute to its distinct biological activities.

Properties

Molecular Formula

C22H17FN2O2S

Molecular Weight

392.4 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide

InChI

InChI=1S/C22H17FN2O2S/c1-14(27-18-11-9-16(23)10-12-18)21(26)24-17-6-4-5-15(13-17)22-25-19-7-2-3-8-20(19)28-22/h2-14H,1H3,(H,24,26)

InChI Key

DQWFPIBMWPUQBD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2)OC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.